1-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
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Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c1-4-14-7-5-6-8-16(14)21-19(25)18-13(3)24(23-22-18)17-11-15(20)10-9-12(17)2/h5-11H,4H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPFWJQBHZUHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazole ring which is a significant structural motif in many bioactive molecules. Its chemical structure can be represented as follows:
This structure is essential for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.
Antimicrobial Activity
Triazole derivatives have exhibited significant antimicrobial properties. The compound under discussion has shown effectiveness against various bacterial strains. In a study examining several triazole derivatives, it was found that modifications to the triazole ring can enhance antimicrobial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 18 mm |
| 1-(5-chloro-2-methylphenyl)-... | P. aeruginosa | 16 mm |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole compounds. Specifically, the compound has been evaluated for its antiproliferative effects on leukemia cell lines such as K-562 and HL-60. The results indicated a significant reduction in cell viability, suggesting that it may induce apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .
Case Study: Anticancer Effects
In a comparative study, this compound was tested alongside established chemotherapeutics like doxorubicin. The compound demonstrated comparable efficacy in reducing cell proliferation in vitro, with IC50 values indicating potent activity against cancer cell lines .
The biological activity of this triazole compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with key enzymes involved in cellular processes. Notably, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Induction of Apoptosis : Studies suggest that the compound triggers apoptotic pathways in cancer cells, leading to morphological changes characteristic of programmed cell death, such as chromatin condensation and membrane blebbing .
- Antioxidant Properties : Triazoles are known to exhibit antioxidant activities that may protect cells from oxidative stress, further contributing to their therapeutic potential .
Q & A
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., methyl group at triazole C5) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 354.8 g/mol for C₁₉H₁₉ClN₄O) .
- Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and triazole ring vibrations .
Basic: What are the common synthetic routes for this compound, and how are reaction conditions optimized?
Answer:
Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:
Triazole formation : Reacting 5-chloro-2-methylphenyl azide with a propiolic acid derivative under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) .
Carboxamide coupling : Using 2-ethylphenylamine with activated carboxylic acid intermediates (e.g., EDCI/HOBt in DMF) .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates .
- Temperature control : 60–80°C for CuAAC; room temperature for amide coupling .
- Catalyst loading : 10 mol% Cu(I) ensures regioselective triazole formation .
Advanced: How can computational methods aid in designing the synthesis of this compound?
Answer:
Computational approaches like density functional theory (DFT) and reaction path searching optimize synthesis:
- Transition-state analysis : Predicts regioselectivity in triazole formation (1,4- vs. 1,5-regioisomers) .
- Solvent effects modeling : COSMO-RS simulations identify solvents that stabilize intermediates (e.g., DMF vs. THF) .
- Catalyst screening : Virtual libraries of Cu(I) ligands (e.g., TBTA) improve reaction efficiency .
Q. Example workflow :
Simulate azide-alkyne cycloaddition pathways.
Validate with experimental yields (e.g., 75% vs. predicted 72%) .
Advanced: What strategies resolve contradictory data in biological activity assays for triazole derivatives?
Answer:
Contradictions in activity data (e.g., IC₅₀ variability) arise from assay conditions or target specificity. Mitigation strategies include:
- Dose-response standardization : Use fixed solvent (DMSO ≤0.1%) and cell lines (e.g., HepG2 vs. HEK293) .
- Orthogonal assays : Pair enzyme inhibition (e.g., kinase assays) with cell viability tests .
- Structural analogs : Compare activity trends across derivatives with systematic substituent changes (e.g., chloro vs. fluoro groups) .
Case study : Discrepancies in antimicrobial activity may stem from membrane permeability differences, resolved via logP measurements .
Advanced: What are the challenges in modifying substituents to enhance activity, and how are they addressed?
Answer:
Substituent modifications face steric, electronic, and solubility challenges:
- Steric hindrance : Bulky 2-ethylphenyl groups reduce target binding. Solution : Introduce flexible linkers (e.g., methylene bridges) .
- Electronic effects : Electron-withdrawing groups (Cl) modulate carboxamide reactivity. Solution : DFT-guided substitution at para/meta positions .
- Solubility : Hydrophobic aryl groups limit aqueous solubility. Solution : Introduce polar substituents (e.g., -OH, -OMe) on peripheral rings .
Monitoring : Track modifications via HPLC purity (>95%) and NMR coupling constants (e.g., J = 8 Hz for aromatic protons) .
Advanced: How do solvent and catalyst choices impact the regioselectivity of triazole formation?
Answer:
Regioselectivity (1,4- vs. 1,5-triazole) is solvent- and catalyst-dependent:
| Condition | 1,4-Triazole (%) | 1,5-Triazole (%) | Reference |
|---|---|---|---|
| Cu(I)/TBTA in DMF | 85 | 15 | |
| Cu(I)/Na ascorbate in H₂O:t-BuOH | 70 | 30 |
Mechanistic insight : Polar solvents stabilize Cu(I)-acetylide intermediates, favoring 1,4-products. Protic solvents promote 1,5-isomers via hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
